Predicted Lipophilicity (SlogP) Differentiates the Target Compound from N‑Aryl Variants by >0.5 Log Units
The target compound exhibits a computed SlogP of 1.89 (MMsINC) [REFS‑1]. In contrast, the 3,4‑dimethylphenyl analog (1‑(3,4‑dimethylphenyl)‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]‑5‑oxopyrrolidine‑3‑carboxamide) is predicted to have a SlogP of approximately 2.45 based on additive fragment contributions [REFS‑2]. The 0.56‑log‑unit difference in lipophilicity can significantly affect membrane permeability, plasma protein binding, and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 1.89 (MMsINC) |
| Comparator Or Baseline | 1‑(3,4‑dimethylphenyl)‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]‑5‑oxopyrrolidine‑3‑carboxamide; predicted SlogP ≈ 2.45 |
| Quantified Difference | ΔSlogP ≈ –0.56 |
| Conditions | In silico prediction; MMsINC database vs. fragment‑based estimate |
Why This Matters
A difference of >0.5 log units in lipophilicity is substantial and can translate into measurable differences in ADME properties, directly impacting the suitability of a compound for cell‑based versus in vivo studies.
- [1] MMsINC Database, University of Padua. Compound entry for C19H26N2O4S; accessed 2026‑05‑08. View Source
- [2] Estimated via fragment‑based method using BioByte ClogP algorithm (Daylight Chemical Information Systems, version 4.94). View Source
